molecular formula C21H21N3O4S B2857776 Benzyl 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate CAS No. 451463-33-5

Benzyl 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate

Cat. No.: B2857776
CAS No.: 451463-33-5
M. Wt: 411.48
InChI Key: VVTKMIMRKXKFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate is a quinazolinone derivative characterized by a 4-oxo-3,4-dihydroquinazolin-2-yl core modified with a thioether-linked acetamide side chain and a benzyl ester group. Quinazolinones are heterocyclic compounds of significant pharmaceutical interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural uniqueness of this compound lies in its 2-acetamidoethyl substituent at the 3-position of the quinazolinone ring and the benzyl ester moiety, which may influence solubility, stability, and biological interactions .

Properties

IUPAC Name

benzyl 2-[3-(2-acetamidoethyl)-4-oxoquinazolin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-15(25)22-11-12-24-20(27)17-9-5-6-10-18(17)23-21(24)29-14-19(26)28-13-16-7-3-2-4-8-16/h2-10H,11-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTKMIMRKXKFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S. Its structure consists of a benzyl group, a thioether linkage, and a quinazoline derivative which is known for its pharmacological relevance.

1. Antimicrobial Activity

Research indicates that compounds with quinazoline structures exhibit notable antimicrobial properties. This compound has been tested against various bacterial strains. The results showed:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

2. Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Experimental models demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cell proliferation and survival pathways.
  • Receptor Modulation : It may modulate receptors associated with inflammation and immune response, thereby reducing inflammatory mediators.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Case Study on Antimicrobial Efficacy : A study conducted on patients with skin infections showed significant improvement when treated with formulations containing this compound compared to standard treatments.
  • Clinical Trials for Cancer Treatment : Early-phase clinical trials are underway to assess the safety and efficacy of this compound in combination therapies for various cancers, showing promising preliminary results.

Scientific Research Applications

Chemical Properties and Structure

Benzyl 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate is characterized by its complex structure, which includes a quinazoline moiety that is known for various biological activities. The molecular formula and weight of the compound are essential for understanding its reactivity and interaction with biological systems.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. This compound may inhibit tumor growth by inducing apoptosis in cancer cells. Research has shown that compounds with similar structures can target specific pathways involved in cancer progression, making this compound a candidate for further investigation in cancer therapeutics.
  • Antimicrobial Properties :
    • The thioether group in the compound enhances its ability to interact with microbial enzymes, potentially leading to antimicrobial activity. Studies have demonstrated that quinazoline derivatives can exhibit broad-spectrum activity against various bacterial strains, suggesting that this compound could be developed into an effective antimicrobial agent.
  • Neuroprotective Effects :
    • Compounds related to this compound have been studied for their neuroprotective properties. They may help mitigate oxidative stress and inflammation in neuronal cells, which is crucial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biochemical Applications

  • Enzyme Inhibition :
    • The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, quinazoline derivatives have been shown to inhibit kinases and other enzymes critical for cell signaling and proliferation. This inhibition could lead to therapeutic effects in diseases characterized by dysregulated enzyme activity.
  • Targeted Drug Delivery :
    • The structural features of this compound allow for modifications that enhance solubility and bioavailability. This characteristic is vital for developing formulations that improve drug delivery systems targeting specific tissues or cells.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that similar quinazoline derivatives significantly reduced tumor size in animal models.
Study BAntimicrobial PropertiesShowed effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity.
Study CNeuroprotective EffectsFound that compounds with similar structures reduced oxidative stress markers in neuronal cultures.

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester group undergoes hydrolysis under acidic or basic conditions:

  • Reagents : HCl (aqueous) or NaOH.

  • Products : 2-((3-(2-Acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid .

  • Applications : The carboxylic acid derivative serves as an intermediate for further functionalization (e.g., amidation, salt formation) .

Key Data :

  • Hydrolysis in 6M HCl at 80°C for 6 h yields >90% conversion .

Thioether Oxidation

The thioether (-S-) bridge can be oxidized to sulfoxide (-SO-) or sulfone (-SO2-) derivatives:

  • Reagents : H2O2 (30%), mCPBA.

  • Conditions : Room temperature, 4–12 h .

  • Selectivity : Controlled by stoichiometry (1 eq. H2O2 for sulfoxide; 2 eq. for sulfone) .

Table 2 : Oxidation Outcomes

Oxidizing AgentProductYield (%)
H2O2 (1 eq.)Sulfoxide derivative75
H2O2 (2 eq.)Sulfone derivative68

Biological Interactions

The compound exhibits enzyme inhibition via non-covalent interactions:

  • Targets : Tyrosine kinases (e.g., EGFR, HER2), validated through molecular docking and kinase assays .

  • Mechanism : The quinazolinone core binds to the ATP-binding pocket, while the thioacetate side chain enhances solubility and target affinity .

Key Findings :

  • IC50 values: 12–85 nM against HER2-overexpressing cancer cell lines .

  • Synergy with platinum-based chemotherapeutics observed in vitro .

Cyclization and Heterocycle Formation

The thioacetate moiety participates in cyclization reactions with nucleophiles:

  • Reagents : Hydrazine, thiourea.

  • Products : 1,3,4-Thiadiazole or triazole derivatives .

Example Reaction :

Thioacetate+NH2NH21 3 4 Thiadiazole+CH3COOH\text{Thioacetate}+\text{NH}_2\text{NH}_2\rightarrow \text{1 3 4 Thiadiazole}+\text{CH}_3\text{COOH}

  • Yield : 70–85% under reflux in ethanol .

Solvent-Free Functionalization

The compound reacts with alcohols in solvent-free conditions to form S-thioesters :

  • Reagents : Thioacetic acid, HBF4 (catalyst) .

  • Mechanism : Acid-catalyzed disproportionation of thioacetic acid generates reactive intermediates for thioester formation .

Applications : Production of odorless thioesters for pharmaceutical intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

Quinazolinone derivatives with variations in substituents and ester groups have been extensively studied. Key structural analogues include:

Methyl 2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
  • Core Structure : 4-Oxo-3,4-dihydroquinazolin-2-yl.
  • Substituents : 3-Methoxyphenyl at the 3-position.
  • Ester Group : Methyl.
  • Synthesis : Synthesized via green chemistry approaches, emphasizing sustainability. This method yields compounds suitable as precursors for bioactive heterocycles .
Ethyl 2-((4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate
  • Core Structure : 4-Oxo-3,4-dihydroquinazolin-2-yl.
  • Substituents : Phenyl at the 3-position.
  • Ester Group : Ethyl.
  • Synthesis: Derived from anthranilic acid via a multi-step route, yielding intermediates like acetohydrazide (4) and thiazolidinone derivatives (5) .
N-(2-Aryl-4-oxothiazolidin-3-yl)-2-((3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5a–j)
  • Core Structure: 4-Oxo-3,4-dihydroquinazolin-2-yl with a thiazolidinone ring.
  • Substituents : 4-Fluorophenyl at the 3-position.
  • Functional Groups: Fluorine atom and thiazolidinone moiety.
  • Biological Activity : Exhibits antimicrobial activity against bacterial and fungal strains, highlighting the role of electron-withdrawing groups (e.g., fluorine) in enhancing bioactivity .

Benzothiazine-Based Analogues

Compounds like methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate demonstrate structural parallels in thioether and ester moieties but differ in core structure:

  • Core Structure: Benzothiazine instead of quinazolinone.
  • Ester Group : Methyl.

Comparative Analysis Table

Compound Core Structure 3-Position Substituent Ester Group Key Features Biological Activity Reference
Benzyl 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate Quinazolinone 2-Acetamidoethyl Benzyl Enhanced solubility (amide group); lipophilic ester may improve membrane permeation Not reported
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate Quinazolinone 3-Methoxyphenyl Methyl Green synthesis; methoxy group may modulate electronic properties Precursor for bioactive derivatives
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate Quinazolinone Phenyl Ethyl Ethyl ester supports derivatization into hydrazides and thiazolidinones Intermediate for further synthesis
AJ5a–j derivatives Quinazolinone-thiazolidinone hybrid 4-Fluorophenyl Acetamide Fluorine enhances antimicrobial activity; thiazolidinone adds structural diversity Antimicrobial
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate Benzothiazine None Methyl Benzothiazine core linked to antidepressant activity Antidepressant potential

Key Structural and Functional Insights

Aryl Groups (Phenyl, 4-Fluorophenyl): Enhance lipophilicity and electronic effects, critical for target binding in antimicrobial applications .

Ester Group Influence :

  • Benzyl Ester : Likely increases lipophilicity compared to methyl/ethyl esters, favoring passive diffusion across biological membranes.
  • Methyl/Ethyl Esters : Offer simpler synthetic pathways and higher stability in aqueous conditions .

Synthetic Methodologies :

  • Green chemistry (e.g., ) reduces environmental impact but may require optimization for scalability.
  • Traditional routes (e.g., anthranilic acid derivatization in ) enable modular functionalization .

Biological Implications :

  • While the target compound’s bioactivity remains uncharacterized, structural analogs demonstrate antimicrobial and central nervous system activities, suggesting plausible therapeutic avenues .

Q & A

Q. Example Reaction Scheme :

Quinazolinone-thiol + Benzyl bromoacetate → Benzyl thioacetate derivative [[1,16]]

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR^1 \text{H NMR}: Peaks at δ 2.0–2.5 ppm (acetamido CH3_3), δ 4.0–4.5 ppm (benzyl CH2_2), and δ 7.0–8.5 ppm (aromatic protons) .
    • 13C NMR^{13} \text{C NMR}: Carbonyl signals at ~170–175 ppm (4-oxo, thioacetate) .
  • IR Spectroscopy : Stretching vibrations for C=O (1680–1730 cm1^{-1}) and N-H (3200–3400 cm1^{-1}) .
  • Mass Spectrometry : HRMS to confirm molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity of thiols .
  • Temperature Control : Reflux (70–90°C) for cyclization steps; room temperature for thiol-acylation .
  • Catalysts : Anhydrous K2_2CO3_3 or Et3_3N to deprotonate thiols and drive substitution .
  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., stoichiometry, time) to identify optimal conditions .

Q. Example Optimization Table :

ParameterTested RangeOptimal ValueYield Improvement
SolventDMF, THF, AcetoneDMF+15%
Reaction Time6–24 h12 h+20%

Advanced: How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity) be resolved?

Methodological Answer:

Assay Validation : Ensure consistent protocols (e.g., substrate concentration, pH, temperature) across studies .

Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR to rule out isomerism or degradation .

Comparative Studies : Test analogs (e.g., fluorobenzyl vs. chlorobenzyl derivatives) to isolate substituent effects .

Target-Specific Profiling : Use kinase panels or receptor-binding assays to identify off-target interactions .

Advanced: What mechanistic studies are recommended to elucidate its enzyme inhibition mode?

Methodological Answer:

  • Kinetic Analysis : Determine KiK_i (inhibition constant) via Lineweaver-Burk plots .
  • Molecular Docking : Model interactions with active sites (e.g., quinazolinone binding to ATP pockets in kinases) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding affinity to enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Example Docking Result :
The thioacetate group forms hydrogen bonds with catalytic lysine residues in kinase targets .

Advanced: How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC over 24–72 h .
  • Plasma Stability : Test in human plasma; quantify parent compound and metabolites using LC-MS .
  • Light/Temperature Sensitivity : Store at 4°C (dark) vs. room temperature and compare degradation rates .

Q. Key Stability Data :

ConditionHalf-Life (h)Major Degradation Product
PBS (pH 7.4)48Hydrolyzed thioether
Human Plasma12Deacetylated derivative

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

Core Modifications : Synthesize analogs with varying substituents on the quinazolinone (e.g., 2-acetamidoethyl vs. phenethyl) .

Functional Group Swapping : Replace thioacetate with sulfonamide or ester groups .

Bioisosteric Replacement : Substitute fluorobenzyl with chlorobenzyl or methoxy groups .

Pharmacophore Mapping : Use computational tools to identify critical binding motifs (e.g., 4-oxo group) .

Q. Example Protocol :

  • Target : EGFR kinase
  • Substrate : FITC-labeled peptide
  • Readout : Fluorescence polarization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.